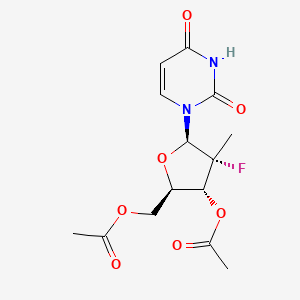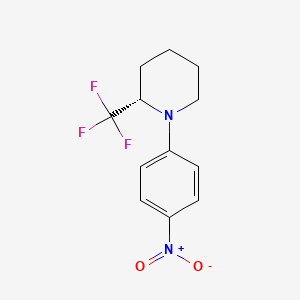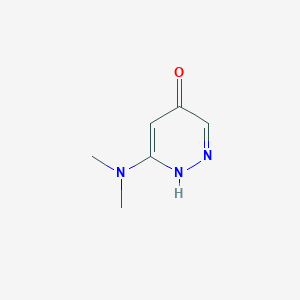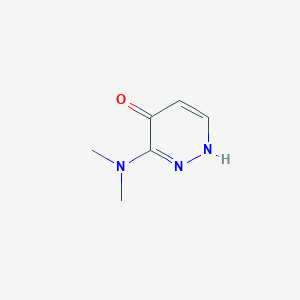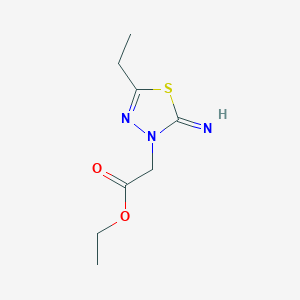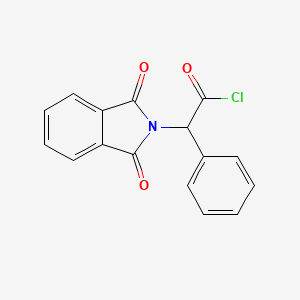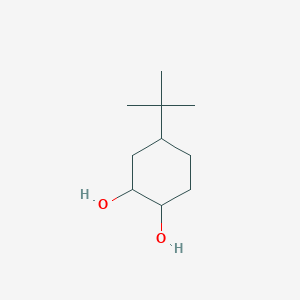
4-Tert-butylcyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, featuring two hydroxyl groups and a tert-butyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide. Zeolites, such as H-Beta and H-ZSM-5, are often used as catalysts under solvent-free conditions . The hydrolysis of cyclohexene oxide using H-ZSM-5 as a catalyst can achieve a high yield of 1,2-cyclohexanediol under mild conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- typically involves the use of solid acid catalysts, which are environmentally friendly and recyclable. These catalysts help achieve high conversion rates and selectivity while minimizing the use of harmful solvents .
Análisis De Reacciones Químicas
Types of Reactions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of high-grade diluents for epoxy resins and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: A similar compound with a single hydroxyl group instead of two.
Cyclohexane-1,2-diol: A compound with two hydroxyl groups but lacking the tert-butyl group.
4-tert-Butylcyclohexanol: Another derivative with a tert-butyl group but different hydroxyl group positioning.
Uniqueness
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is unique due to the presence of both hydroxyl groups and the tert-butyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
67027-80-9 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
4-tert-butylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3 |
Clave InChI |
YQUNEXSJGIVACX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(C(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


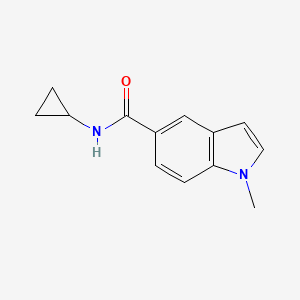
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
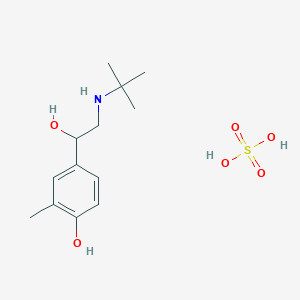
![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
